1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol: Technical Guide to Structure, Synthesis, and Reactivity
1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol: Technical Guide to Structure, Synthesis, and Reactivity
Executive Summary
1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol (CAS: 60025-05-0 / 2227919-51-7) is a high-value heterocyclic building block. Its structural core—a pyrimidine ring functionalized with two chlorine atoms at the 4 and 6 positions and a secondary alcohol at the 5-position—renders it a "privileged scaffold" in drug discovery.
The molecule serves as a bifunctional electrophile. The chlorine atoms are highly susceptible to Nucleophilic Aromatic Substitution (
Chemical Profile & Structural Analysis[1]
Physicochemical Properties[1][2]
| Property | Data |
| IUPAC Name | 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol |
| Molecular Formula | |
| Molecular Weight | 193.03 g/mol |
| CAS Number | 60025-05-0 (Racemate) | 2227919-51-7 (S-isomer) |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water |
| pKa (Alcohol) | ~13.5 (Predicted) |
| LogP | ~1.2 (Predicted) |
Electronic Structure & Reactivity Hotspots
The reactivity of this molecule is defined by the electron-deficient nature of the pyrimidine ring.
-
C4 & C6 Positions (Electrophilic): The nitrogen atoms in the pyrimidine ring withdraw electron density via induction and resonance (
effects). The chlorine substituents further activate these positions, making them prime targets for . Because the molecule is symmetric with respect to the C2-C5 axis (assuming C2-H), the first substitution can occur at either C4 or C6 with equal probability. -
C5 Position (Steric/Electronic): The 1-hydroxyethyl group at C5 exerts a steric influence, potentially directing incoming nucleophiles away from the immediate vicinity during
. Electronically, it is a weak donor but does not significantly deactivate the ring. -
Secondary Alcohol: This group is benzylic-like in character due to the adjacent aromatic ring, making it susceptible to facile oxidation to the ketone (acetyl group) or elimination under acidic conditions.
Synthetic Pathways[2][6][7][8][9]
The industrial and laboratory synthesis of 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol predominantly relies on the functionalization of 4,6-dihydroxypyrimidine via the Vilsmeier-Haack reaction, followed by Grignard addition.
Synthesis Workflow Diagram
[1]
Mechanistic Insight
-
Step 1 (Vilsmeier-Haack): DMF reacts with
to form the Vilsmeier reagent (chloroiminium ion). This reagent formylates the C5 position of 4,6-dihydroxypyrimidine while simultaneously converting the hydroxyl groups to chlorides. This is a highly efficient "one-pot" transformation. -
Step 2 (Grignard Addition): The resulting aldehyde is treated with methylmagnesium bromide (MeMgBr). The hard nucleophile (
) attacks the carbonyl carbon. Critical Control: The temperature must be kept low (-78°C to 0°C) to prevent the Grignard reagent from attacking the C4/C6 chlorides via , which is a competing side reaction.
Chemical Reactivity & Transformations[2][7][9]
This scaffold allows for "divergent synthesis," where the order of operations dictates the final product structure.
Reactivity Scope Diagram
Key Transformations
-
Nucleophilic Aromatic Substitution (
):-
Regioselectivity: The first chlorine displacement occurs readily at room temperature. Due to symmetry, C4 and C6 are equivalent.
-
Sequential Substitution: After the first displacement, the ring becomes less electrophilic (if the nucleophile is an electron-donating amine). The second displacement typically requires higher temperatures (reflux) or stronger bases.
-
-
Oxidation: The secondary alcohol is easily oxidized to the ketone (1-(4,6-dichloropyrimidin-5-yl)ethanone) using Manganese Dioxide (
) or Dess-Martin Periodinane. The ketone is a precursor for condensation reactions (e.g., Claisen-Schmidt).[1]
Experimental Protocols
Protocol A: Synthesis of 1-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol
Based on standard organometallic addition procedures adapted for chloropyrimidines.
Reagents:
-
Methylmagnesium bromide (3.0 M in ether, 1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (
), saturated aqueous solution
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask and flush with Argon. Add 4,6-dichloropyrimidine-5-carbaldehyde (5.0 g, 28.2 mmol) and anhydrous THF (50 mL).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Rationale: Low temperature prevents the Grignard reagent from displacing the chlorides on the ring.
-
Addition: Add MeMgBr (11.3 mL, 33.9 mmol) dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70°C.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Monitor by TLC (Hexane/EtOAc 3:1).
-
Quench: Carefully quench the reaction at 0°C with saturated
(20 mL). -
Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Purify the residue via flash column chromatography (0-30% EtOAc in Hexanes) to yield the title compound as a white solid.
Protocol B: Regioselective (Mono-amination)
Procedure:
-
Dissolve 1-(4,6-dichloropyrimidin-5-yl)ethan-1-ol (1.0 eq) in Isopropanol (IPA).
-
Add Diisopropylethylamine (DIPEA, 2.0 eq) and the desired amine (1.05 eq).
-
Stir at Room Temperature for 4-6 hours. Note: Heating usually leads to disubstitution.
-
Concentrate and purify via silica chromatography.[3]
Applications in Drug Discovery[11][13]
This scaffold is pivotal in the development of PRMT5 Inhibitors and CDK9 Inhibitors .
-
Mechanism: The pyrimidine ring mimics the adenine core of ATP or SAM (S-adenosylmethionine).
-
Strategy: The chlorine atoms are replaced by solubilizing groups or specific binding elements (e.g., anilines, piperazines) that interact with the kinase hinge region. The ethanol side chain often projects into the solvent-exposed region or interacts with the ribose-binding pocket, improving potency and selectivity.
Safety & Handling
-
Hazards: Chloropyrimidines are potential skin sensitizers and irritants. The compound may cause serious eye irritation (H319) and skin irritation (H315).
-
Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of chlorides can occur over prolonged exposure to humidity).
References
-
BenchChem. A Comparative Guide to the Synthesis of 4,6-dichloropyrimidine-5-carbaldehyde.Link
-
Molaid Chemicals. 1-(4,6-dichloropyrimidin-5-yl)ethanol Structure and Reactivity Data.Link
-
MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank 2022.[4] Link
-
Royal Society of Chemistry. Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of HSF1 and CDK9.Link
-
ChemScene. Product Monograph: 1-(4,6-Dichloropyrimidin-5-yl)ethanone.[5]Link
